molecular formula C13H8N4O3 B5717949 5-(3-Nitrophenyl)-3-(2-pyridyl)-1,2,4-oxadiazole CAS No. 5799-85-9

5-(3-Nitrophenyl)-3-(2-pyridyl)-1,2,4-oxadiazole

Cat. No.: B5717949
CAS No.: 5799-85-9
M. Wt: 268.23 g/mol
InChI Key: YYKRPCBJFTUNFZ-UHFFFAOYSA-N
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Description

5-(3-Nitrophenyl)-3-(2-pyridyl)-1,2,4-oxadiazole is a heterocyclic compound that features both a nitrophenyl and a pyridyl group attached to an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Nitrophenyl)-3-(2-pyridyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-nitrobenzohydrazide with 2-pyridinecarboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3-Nitrophenyl)-3-(2-pyridyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Reduction: 5-(3-Aminophenyl)-3-(2-pyridyl)-1,2,4-oxadiazole.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives, though these are less common.

Scientific Research Applications

5-(3-Nitrophenyl)-3-(2-pyridyl)-1,2,4-oxadiazole has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 5-(3-Nitrophenyl)-3-(2-pyridyl)-1,2,4-oxadiazole depends on its application. In medicinal chemistry, the compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with biological targets, while the pyridyl group can enhance binding affinity to certain proteins.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Nitrophenyl)-1,2,4-oxadiazole: Lacks the pyridyl group, which may affect its binding properties and reactivity.

    3-(2-Pyridyl)-1,2,4-oxadiazole: Lacks the nitrophenyl group, which may reduce its potential for bioreduction and subsequent biological activity.

    5-Phenyl-3-(2-pyridyl)-1,2,4-oxadiazole: Lacks the nitro group, which may affect its electronic properties and reactivity.

Uniqueness

5-(3-Nitrophenyl)-3-(2-pyridyl)-1,2,4-oxadiazole is unique due to the presence of both the nitrophenyl and pyridyl groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in medicinal chemistry, materials science, and organic synthesis.

Properties

IUPAC Name

5-(3-nitrophenyl)-3-pyridin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4O3/c18-17(19)10-5-3-4-9(8-10)13-15-12(16-20-13)11-6-1-2-7-14-11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYKRPCBJFTUNFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NOC(=N2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80357741
Record name 5-(3-nitrophenyl)-3-(2-pyridyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658715
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5799-85-9
Record name 5-(3-nitrophenyl)-3-(2-pyridyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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